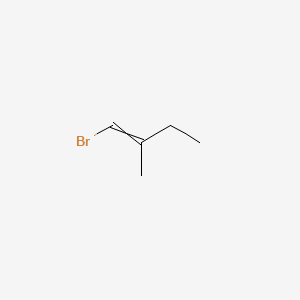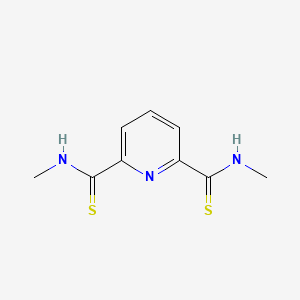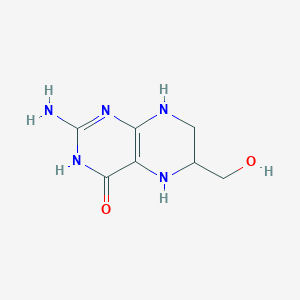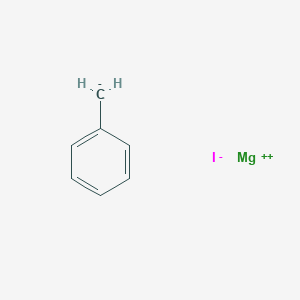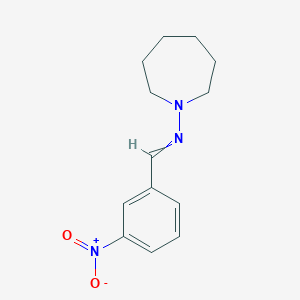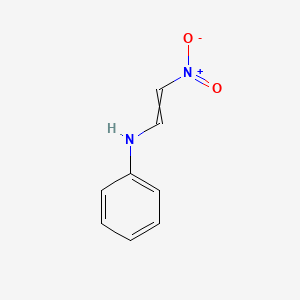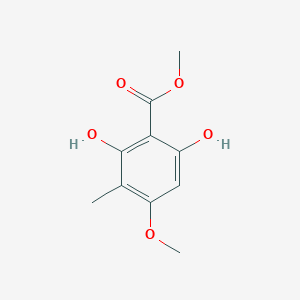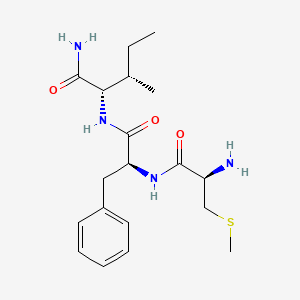
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide: is a complex organic compound that belongs to the class of peptides It is composed of amino acids, specifically S-Methyl-L-cysteine, L-phenylalanine, and L-isoleucine, linked together by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds.
Protection of Functional Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the amino groups.
Activation and Coupling: The carboxyl group of one amino acid is activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then coupled with the amino group of another amino acid.
Deprotection: After the coupling, the protecting groups are removed using specific reagents like TFA (trifluoroacetic acid) for Boc or piperidine for Fmoc.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high efficiency and yield. The process is monitored using techniques such as HPLC (high-performance liquid chromatography) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the S-Methyl-L-cysteine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide can be compared with other similar peptides, such as:
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-leucinamide
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-valinamide
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-alaninamide
These compounds share similar structural features but differ in the specific amino acids present. The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37637-14-2 |
|---|---|
Molekularformel |
C19H30N4O3S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C19H30N4O3S/c1-4-12(2)16(17(21)24)23-19(26)15(10-13-8-6-5-7-9-13)22-18(25)14(20)11-27-3/h5-9,12,14-16H,4,10-11,20H2,1-3H3,(H2,21,24)(H,22,25)(H,23,26)/t12-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
XOOHSSFXDDVBAM-TUUVXOQKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CSC)N |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
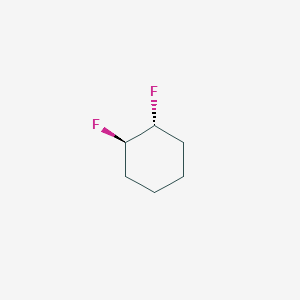
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

